Fingolimod Hydrochloride
Description
Fingolimod hydrochloride (C₁₉H₃₃NO₂·HCl), a sphingosine-1-phosphate (S1P) receptor modulator, is the first oral disease-modifying therapy approved for relapsing forms of multiple sclerosis (MS) in 2010 . Derived from myriocin (ISP-1), a fungal metabolite, it acts as a prodrug that undergoes phosphorylation to form fingolimod phosphate (fingolimod-P), which binds to S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5) . This mechanism sequesters lymphocytes in lymph nodes, reducing their migration to the central nervous system and attenuating autoimmune-mediated damage . Clinical trials demonstrate its efficacy in reducing annualized relapse rates by ~50% compared to placebo, with long-term safety confirmed in real-world studies .
Properties
IUPAC Name |
2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZTYAVBMYWFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167364 | |
| Record name | Fingolimod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162359-56-0 | |
| Record name | Fingolimod hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162359-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fingolimod hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fingolimod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FINGOLIMOD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nitro Reduction and Salt Formation (CN104292115A)
This route begins with 3-nitro-1-(4-octylphenyl)propan-1-one (2) , which undergoes sequential reductions and a Henry reaction:
- Reduction of nitroketone (2) : Catalytic hydrogenation (5% Pd-C, 1–20 kg/cm² H₂) in methanol or ethanol yields 1-(3-nitropropyl)-4-octylbenzene (3) .
- Henry reaction : Condensation with formaldehyde in basic conditions forms 2-(4-octylphenethyl)-2-nitropropane-1,3-diol (4) .
- Final reduction and salt formation : Nitro group reduction (Pd-C/NH₄HCO₂) followed by HCl treatment in isopropanol produces fingolimod hydrochloride with 40–45% total yield.
Key advantages :
Column Chromatography-Free Process (US20220064102A1)
This industrial method emphasizes purity and scalability:
- Selective octanoylation : Friedel-Crafts acylation of 2-acetamido-2-(2-phenylethyl)propane-1,3-diyl diacetate (A) with octanoyl chloride (2–6 eq) in dichloromethane at −10 to −20°C.
- Hydrogenation : Pd/C-mediated reduction of the ketone intermediate in methanol at 70°C.
- Salt formation : Free base treatment with HCl in isopropanol yields >99.8% pure product.
Critical parameters :
Seven-Step Synthesis from Octanophenone (Der Pharma Chemica)
A multi-step approach starting from octanophenone (2b) :
- Reduction : NaBH₄/AlCl₃ reduces 2b to 3b (1-(4-octylphenyl)propan-1-ol).
- Friedel-Crafts acylation : AlCl₃-mediated reaction introduces a nitropropionyl group.
- Nucleophilic substitution : NaNO₂ in DMF replaces chloride with a nitro group.
- Henry reaction : Formaldehyde addition forms the 1,3-diol structure.
- Final reduction : Pd/C hydrogenation and NH₄Cl salting yield this compound (58% overall yield).
Innovations :
Recrystallization-Enhanced Purification (WO2014111836A1)
This patent prioritizes crystallization over chromatography:
- Acylation : Octanoyl chloride reacts with 2-acetamido-2-(2-phenylethyl)propane-1,3-diyl diacetate in dichloromethane.
- Recrystallization : Hydrocarbon-alcohol solvent mixtures (hexane:isopropanol) purify intermediates.
- Free base isolation : Ethyl acetate extraction under vacuum (45°C) ensures minimal solvent residues.
Outcomes :
- HPLC purity of 99.49% after recrystallization.
- Reduced production time by 30% compared to chromatographic methods.
Comparative Analysis of Methodologies
Critical Process Parameters
Catalytic Hydrogenation Conditions
Chemical Reactions Analysis
Concise Four-Step Route
Starting Materials : n-Octylbenzene and 3-nitropropionic acid
Key Steps :
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Friedel-Crafts Acylation : Acylation of n-octylbenzene with 3-nitropropionic acid.
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Reduction : Triethylsilane reduces the carbonyl group to form intermediate 5.
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Double Henry Reaction : Sequential nucleophilic substitution and condensation to form diol intermediate.
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Hydrogenation : Reduction of nitro groups to amines.
Aziridine Ring-Opening Route
Starting Material : Tris(hydroxymethyl)aminomethane
Key Steps :
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Cross-Coupling : n-Octyl group introduced via Kumada/Negishi coupling or Sonogashira coupling followed by hydrogenation.
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Aziridine Ring-Opening : Polar head group installation using aziridine intermediates.
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Deprotection : One-pot acidic removal of acetonide and Boc groups to yield fingolimod hydrochloride.
Scalability : Validated at 500 g scales .
Advantages : Uses commercially available starting materials and minimizes intermediate purification steps.
Patent Method (CN102120720A)
Key Steps :
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Sulfhydryl Reaction : Compound (5) reacts with 2-mercaptobenzothiazole under alkaline conditions to form intermediate (6).
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Oxidation : Intermediate (6) oxidized to sulfonyl compound (7) using hydrogen peroxide or other oxidants.
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Knoevenagel Condensation : Condensation of (7) with aldehyde (8) under alkaline conditions.
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Hydrogenation and Deprotection : Hydrogenation of intermediate (9) followed by acetonylidene deprotection in HCl.
Yield : High yield with mild conditions .
Benefits : Environmentally friendly and cost-effective for industrial use.
Comparison of Synthetic Routes
Critical Reaction Mechanisms
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Friedel-Crafts Acylation :
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Henry Reaction :
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Aziridine Ring-Opening :
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Hydrogenation :
Structural and Analytical Data
Molecular Formula : C₁₉H₃₃NO₂·HCl (molecular weight: 343.93 g/mol) .
Solubility : Soluble in water and 0.1 N HCl; poorly soluble in buffers ≥ pH 3.0 .
Purity : Verified via TLC, column chromatography, and NMR (¹H, ¹³C) .
Challenges and Innovations
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Low Yields : Earlier methods faced challenges with intermediate purification and elimination reactions (e.g., styrene formation) .
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Cost Reduction : Avoidance of expensive reagents like LiAlH₄ and use of scalable cross-coupling reactions improved economic viability .
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Environmental Impact : Patent method emphasizes eco-friendly conditions (e.g., mild oxidants).
Scientific Research Applications
Treatment of Relapsing-Remitting Multiple Sclerosis
Fingolimod has been extensively studied for its efficacy in treating RRMS. Clinical trials have demonstrated that fingolimod significantly reduces relapse rates and slows disability progression compared to other DMTs like interferons and glatiramer acetate. For instance:
- A systematic review indicated that fingolimod treatment led to a 75.3% reduction in annualized relapse rate (ARR) after one year .
- In comparative studies, fingolimod showed superior efficacy over glatiramer acetate, with significant reductions in new T2 lesions observed .
Real-World Effectiveness
Real-world studies provide valuable insights into fingolimod's effectiveness outside clinical trial settings. A nationwide cohort study in Hungary revealed that most patients treated with fingolimod were free from relapses and disability progression after one year of treatment .
Safety Profile
Fingolimod's safety profile has been evaluated through various studies. While some adverse effects like elevated liver enzymes and bradycardia have been reported, the overall incidence of serious adverse events remains low . Long-term studies suggest that most patients tolerate fingolimod well, with discontinuation rates primarily due to adverse reactions being minimal .
Potential Beyond Multiple Sclerosis
Recent research has expanded the potential applications of fingolimod beyond MS:
- Neurodegenerative Diseases : Preliminary studies suggest fingolimod may have therapeutic effects in conditions like Alzheimer’s disease and Parkinson’s disease by modulating neuroinflammation and promoting neuronal survival .
- Autoimmune Disorders : Its immunomodulatory properties are being explored for other autoimmune diseases, indicating a broader therapeutic horizon .
Data Summary Table
Case Study 1: Long-Term Efficacy
In a retrospective study involving 63 patients transitioning from other DMTs to fingolimod due to treatment failure, significant improvements were noted in ARR and disability scores after one year of treatment. The majority remained relapse-free, demonstrating fingolimod's effectiveness even after prior therapy failures .
Case Study 2: Safety Monitoring
A cohort study monitored liver function tests in patients receiving fingolimod over an extended period. Although some patients experienced transient elevations in liver enzymes, these returned to baseline levels without necessitating discontinuation of therapy in most cases .
Mechanism of Action
Fingolimod Hydrochloride is metabolized by sphingosine kinase to its active metabolite, fingolimod-phosphate . This active metabolite binds to sphingosine 1-phosphate receptors 1, 3, 4, and 5, blocking the lymphocytes’ ability to emerge from lymph nodes . This reduces the number of lymphocytes available to the central nervous system, thereby decreasing central inflammation .
Comparison with Similar Compounds
Comparative Pharmacological Profiles
Table 1: Key Pharmacological and Clinical Parameters
Biological Activity
Fingolimod hydrochloride, commercially known as Gilenya, is a sphingosine-1-phosphate (S1P) receptor modulator primarily indicated for the treatment of relapsing forms of multiple sclerosis (MS). Its unique mechanism of action and biological activity have made it a significant focus of research in neuroimmunology and pharmacotherapy for MS. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.
Fingolimod is phosphorylated to its active form, fingolimod-phosphate, which binds to S1P receptors (S1PRs), particularly S1PR1. This binding leads to the internalization and down-regulation of these receptors on lymphocytes, effectively sequestering them in lymph nodes and preventing their migration to the central nervous system (CNS) . The consequences are a reduction in autoaggressive lymphocyte infiltration into the CNS, which is pivotal in the pathogenesis of MS.
Key Mechanisms:
- Lymphocyte Sequestration : Fingolimod inhibits T cell egress from lymph nodes by modulating S1PRs .
- CNS Penetration : The drug crosses the blood-brain barrier, potentially exerting direct effects on CNS cells .
- Modulation of Immune Response : Fingolimod shifts macrophages towards an anti-inflammatory phenotype and influences cytokine release .
Efficacy in Clinical Trials
Fingolimod's efficacy has been demonstrated in several pivotal clinical trials. The following table summarizes key findings from major studies:
Case Studies
A nationwide cohort study conducted in Hungary assessed fingolimod's real-world effectiveness among 570 RRMS patients over five years. The results indicated that a majority of patients remained relapse-free and showed no significant disability progression during treatment .
Safety Profile
While fingolimod is generally well-tolerated, it is associated with several adverse effects that require monitoring. The following table outlines serious adverse events reported in clinical trials:
| Adverse Event | Placebo Group (%) | Fingolimod 0.5 mg Group (%) | Fingolimod 1.25 mg Group (%) |
|---|---|---|---|
| Serious infections | 4.5 | 6.2 | 5.4 |
| Bradycardia | 0.5 | 4.0 | 3.5 |
| Liver enzyme elevation | 2.0 | 3.5 | 4.0 |
The incidence of bradycardia is notable; it occurs primarily after the first dose and typically resolves within hours .
Pharmacokinetics
Fingolimod exhibits a complex pharmacokinetic profile characterized by:
- Absorption : Rapid absorption with peak plasma concentrations occurring approximately 12-16 hours post-dose.
- Metabolism : Primarily metabolized by sphingosine kinases to fingolimod-phosphate.
- Half-Life : The elimination half-life ranges from 6 to 9 days, necessitating careful management during initiation and discontinuation of therapy .
Q & A
Q. What is the molecular mechanism of action of Fingolimod hydrochloride in modulating sphingosine-1-phosphate (S1P) receptors?
this compound acts as a sphingosine-1-phosphate (S1P) receptor modulator. After phosphorylation by sphingosine kinase 2 (SK2), its active metabolite binds to S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5), inducing internalization of S1PR1 and blocking lymphocyte egress from lymphoid tissues. This immunomodulatory effect is critical in treating relapsing multiple sclerosis (MS). Additionally, it activates PAK1, a kinase involved in cytoskeletal dynamics, though this dual role (S1P antagonism and PAK1 activation) requires further mechanistic clarification .
Q. What validated analytical methods are recommended for assessing the purity and impurity profile of this compound?
The United States Pharmacopeia (USP) monograph outlines a High-Performance Liquid Chromatography (HPLC) method using a Purospher® STAR RP-18 column (150 × 3.0 mm, 3 µm) with a diode array detector (DAD). The mobile phase combines 0.1% phosphoric acid in water and acetonitrile under a 33-minute gradient. This method achieves baseline separation of Fingolimod and its impurities, ensuring compliance with USP43-NF38 standards for chromatographic purity (>98%) .
Q. How is this compound formulated for preclinical studies, and what excipients should be avoided?
The drug substance is freely soluble in water, alcohol, and propylene glycol. For in vivo studies, capsules typically contain inactive ingredients like mannitol, magnesium stearate, and gelatin. Researchers should avoid excipients that interfere with S1P receptor binding, such as surfactants or lipids that may alter bioavailability .
Q. What preclinical models are used to evaluate Fingolimod’s efficacy in multiple sclerosis (MS)?
Experimental autoimmune encephalomyelitis (EAE) in rodents is the gold standard for MS studies. Fingolimod reduces relapse rates by 50% in EAE models by sequestering lymphocytes in lymph nodes. Dose-response studies typically use 0.3–1 mg/kg/day orally, correlating with human equivalent doses (0.5 mg/day) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Fingolimod’s role as both an S1P receptor antagonist and PAK1 activator?
While Fingolimod’s S1P receptor modulation is well-documented, its PAK1 activation (Ki = 3.7 nM) may conflict with studies using PAK1 inhibitors like G-5555. Researchers should design experiments to isolate pathways:
Q. What strategies mitigate synthetic impurities in this compound during scale-up?
Critical impurities include des-methyl analogs and oxidation byproducts. Process optimization involves:
Q. How do pharmacokinetic (PK) differences between rodent and human models impact translational research?
Fingolimod exhibits nonlinear PK in humans due to saturable plasma protein binding. Rodent studies show higher free drug fractions, necessitating allometric scaling. Key parameters:
Q. What electrophysiological interactions occur between Fingolimod and CNS-targeted drugs like diazepam?
Co-administration with diazepam amplifies negative inotropic effects due to synergistic calcium channel blockade. In rat models, Fingolimod reduces spike-wave amplitudes by 30% when combined with diazepam. Researchers should monitor ECG parameters (QT interval) and avoid concomitant GABAergics in seizure-prone models .
Q. How are long-term safety concerns (e.g., lymphopenia, melanoma) addressed in clinical trial design?
Risk management plans (RMPs) mandate:
Q. What statistical methods are used to analyze rebound disease activity after Fingolimod discontinuation?
Time-to-event analyses (Cox proportional hazards models) compare relapse rates in rebound vs. non-rebound cohorts. A 2024 study (n=323) found a hazard ratio of 1.08 (95% CI: 0.47–2.47) for rebound activity, suggesting no significant risk elevation. Sensitivity analyses should adjust for prior immunosuppressant use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
